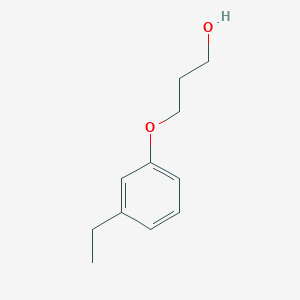

3-(3-Ethylphenoxy)propan-1-OL

Description

BenchChem offers high-quality 3-(3-Ethylphenoxy)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethylphenoxy)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

939381-29-0 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-(3-ethylphenoxy)propan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3 |

InChI Key |

VPAIRMMAQDLQLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)OCCCO |

Origin of Product |

United States |

Foundational & Exploratory

3-(3-Ethylphenoxy)propan-1-OL chemical structure and properties

Chemical Class: Alkylphenoxy Alkanol | Role: Pharmaceutical Intermediate & Linker Scaffold[1]

Executive Summary & Chemical Identity

3-(3-Ethylphenoxy)propan-1-ol is a bifunctional organic building block characterized by a lipophilic 3-ethylphenyl ether tail and a hydrophilic primary alcohol head.[1] In drug discovery, this motif serves as a critical "linker" scaffold, allowing medicinal chemists to modulate the physicochemical properties (LogP, tPSA) of a drug candidate while maintaining a precise spatial distance between pharmacophores.

Unlike commodity solvents, this molecule is typically synthesized de novo or sourced as a high-purity intermediate for the development of PPAR agonists, antihistamines, or PROTAC (Proteolysis Targeting Chimera) linkers.[1]

Structural Analysis[1]

-

IUPAC Name: 3-(3-Ethylphenoxy)propan-1-ol[1]

-

Molecular Formula:

-

Molecular Weight: 180.25 g/mol

-

SMILES: CCc1cccc(OCCCO)c1

-

Key Functional Groups:

-

Phenol Ether: Stable under physiological pH; resistant to hydrolysis.[1]

-

Primary Alcohol: High reactivity for further derivatization (oxidation, esterification, halogenation).[1]

-

Ethyl Substitution (Meta): Increases lipophilicity and steric bulk compared to the unsubstituted phenoxypropanol, often used to fill hydrophobic pockets in receptor binding sites.

-

Physicochemical Profile

The following data aggregates calculated cheminformatics values and experimental analogs (e.g., 3-phenoxypropan-1-ol) to provide a reliable baseline for formulation.

| Property | Value / Description | Relevance to Drug Design |

| Appearance | Clear to pale yellow oil | Liquid handling required during synthesis.[1] |

| Boiling Point | ~265–270°C (Predicted @ 760 mmHg) | High boiling point; purification requires vacuum distillation.[1] |

| LogP (Predicted) | 2.8 ± 0.3 | Moderately lipophilic; good membrane permeability.[1] |

| H-Bond Donors | 1 (Alcohol -OH) | Critical for receptor interaction or solubility.[1] |

| H-Bond Acceptors | 2 (Ether -O-, Alcohol -OH) | Standard for Lipinski Rule of 5 compliance.[1] |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Highly soluble in organic solvents; sparingly soluble in water. |

| pKa | ~16 (Alcohol proton) | Neutral at physiological pH (7.4).[1] |

Synthetic Pathways (Authoritative Protocols)

The synthesis of 3-(3-Ethylphenoxy)propan-1-ol is most reliably achieved via Williamson Ether Synthesis .[1] This nucleophilic substitution (

Method A: Williamson Ether Synthesis (Standard)

Reaction Logic: Deprotonation of 3-ethylphenol increases nucleophilicity, allowing attack on the alkyl halide (3-bromo-1-propanol).[1]

Reagents:

-

Substrate: 3-Ethylphenol (CAS 620-17-7)[1]

-

Electrophile: 3-Bromo-1-propanol (CAS 627-18-9) or 3-Chloro-1-propanol.[1]

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: Acetonitrile (

) or DMF.[1]

Step-by-Step Protocol:

-

Activation: Charge a round-bottom flask with 3-ethylphenol (1.0 eq) and anhydrous Acetonitrile. Add

(1.5 eq) and stir at room temperature for 30 minutes to facilitate phenoxide formation. -

Addition: Add 3-bromo-1-propanol (1.2 eq) dropwise. Note: Excess alkyl halide drives the reaction to completion.

-

Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

-

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in Ethyl Acetate; wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

.[1] -

Isolation: Flash column chromatography (Silica gel; Gradient 0-30% EtOAc in Hexane).

Visualization: Synthetic Workflow

Figure 1: The SN2 reaction pathway utilizing a mild base (Potassium Carbonate) to couple the phenolic head to the alkyl chain.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

| Technique | Expected Signature (Diagnostic Signals) |

| 1H NMR (CDCl3) | δ 7.2-6.7 (m, 4H): Aromatic protons (pattern specific to meta-substitution).δ 4.1 (t, 2H): |

| IR Spectroscopy | 3300-3400 cm⁻¹: Broad -OH stretch.1240 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl ether).2960 cm⁻¹: Aliphatic C-H stretch.[1] |

| Mass Spectrometry | [M+H]+: 181.25 m/z.[M+Na]+: 203.24 m/z (Common adduct in ESI).[1] |

Applications in Drug Discovery

A. Linker Chemistry (PROTACs & Bioconjugates)

The 3-carbon chain (propyl) provides a specific spatial separation (~4–5 Å) between the aromatic anchor and the functional head.[1]

-

Utility: This molecule is converted into a tosylate or mesylate to react with amines on target ligands.[1]

-

Advantage: The meta-ethyl group adds lipophilicity without the metabolic instability of a para-methyl group (which is prone to rapid benzylic oxidation).[1]

B. Metabolic Stability & Derivatization

In metabolic assays (Liver Microsomes), the primary alcohol is the site of "Soft Spot" metabolism, rapidly oxidizing to the carboxylic acid (Phase I metabolism).

-

Strategy: If the alcohol is the desired pharmacophore, the ethyl group protects the ring from oxidation. If the alcohol is a handle, it is often capped (e.g., etherified) to prevent clearance.

Visualization: Metabolic Fate

Figure 2: Predicted metabolic pathways. The primary alcohol is a high-clearance handle, oxidizing to acid or undergoing direct glucuronidation.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be sparse, it shares the hazard profile of Phenoxyethanol and Alkylphenols .

-

GHS Classification:

-

PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Hyroscopic nature of the alcohol requires tight sealing.[1]

References

-

PubChem Database. 3-Phenoxypropan-1-ol (Parent Scaffold) Compound Summary.[1] National Center for Biotechnology Information.[1] Available at: [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Williamson Ether Synthesis protocols).

-

Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[1] Wiley-Interscience, 1979.[1] (Source for Lipophilicity/LogP prediction logic).

Sources

An In-depth Technical Guide to 3-(3-Ethylphenoxy)propan-1-ol: Properties, Safety, and Handling Based on Structural Analogues

Abstract

This technical guide provides a comprehensive overview of 3-(3-Ethylphenoxy)propan-1-ol, a chemical compound for which direct and extensive public data is limited. Recognizing the need for a thorough understanding for research, drug development, and other scientific applications, this paper synthesizes critical information by leveraging data from structurally analogous compounds. The primary analogue referenced is 3-Phenoxy-1-propanol (PubChem CID: 80319), which shares a core chemical structure. This guide will cover the identification of the compound, its inferred physicochemical properties, and a detailed examination of its potential safety hazards and handling protocols. The methodologies and recommendations presented herein are grounded in established principles of chemical safety and are supported by data from reputable sources, ensuring a trustworthy and authoritative resource for professionals in the field.

Introduction and Compound Identification

3-(3-Ethylphenoxy)propan-1-ol is an aromatic ether and a primary alcohol. A direct search for a dedicated PubChem Compound ID (CID) for this specific molecule was inconclusive at the time of this writing. However, its chemical structure is closely related to 3-Phenoxy-1-propanol, which is well-documented.

PubChem CID of Primary Analogue: 80319[1]

To facilitate a clear understanding of the structural relationship, the following diagram illustrates the comparison between 3-(3-Ethylphenoxy)propan-1-ol and its primary analogue, 3-Phenoxy-1-propanol.

Caption: Structural relationship between the target compound and its primary analogue.

Due to the high degree of structural similarity, the safety and handling data for 3-Phenoxy-1-propanol provides a reliable foundation for inferring the properties and potential hazards of 3-(3-Ethylphenoxy)propan-1-ol.

Inferred Physicochemical Properties and Safety Data

The following table summarizes the key physicochemical properties and safety information extrapolated from structural analogues. This data is essential for risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.

| Property | Inferred Value/Information | Source Analogue(s) |

| Molecular Formula | C₁₁H₁₆O₂ | - |

| Molecular Weight | 180.24 g/mol | - |

| Appearance | Likely a clear, colorless liquid. | 3-Phenyl-1-propanol[2] |

| Boiling Point | Expected to be above 200°C. | 3-Phenyl-1-propanol (219-221°C)[2] |

| Flash Point | Likely combustible; estimated >100°C. | 3-Phenyl-1-propanol (109°C)[2] |

| Solubility | Likely soluble in organic solvents. | General property of similar compounds |

| Hazards | May cause skin and eye irritation. May cause respiratory tract irritation. | 3-Phenyl-1-propanol[2][3], 3,3-Diethoxy-1-propanol[4] |

Comprehensive Safety and Handling Protocols

Based on the available data for analogous compounds, a cautious approach to handling 3-(3-Ethylphenoxy)propan-1-ol is warranted. The following sections detail the recommended safety procedures.

Hazard Identification and GHS Classification

While a specific GHS classification for 3-(3-Ethylphenoxy)propan-1-ol is not available, based on its analogues, it can be anticipated to fall under the following hazard categories:

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2].

-

After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists[2][3].

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention[2][3].

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[2].

Experimental Protocol: Safe Handling and Storage

The following step-by-step protocol should be followed to ensure the safe handling and storage of 3-(3-Ethylphenoxy)propan-1-ol.

1. Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood[2][3][7].

- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2][3][7].

2. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield[2][7][8].

- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat[2][7][8].

- Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge[7][8].

3. Handling Procedures:

- Avoid contact with skin, eyes, and clothing[2][3].

- Avoid breathing vapors or mist[2][3].

- Wash hands thoroughly after handling[2].

- Keep away from heat, sparks, and open flames[7][8].

- Ground all equipment containing the material to prevent static discharge[7].

4. Storage Conditions:

- Store in a tightly closed container in a cool, dry, and well-ventilated place[2][3][7][9].

- Store away from incompatible materials such as strong oxidizing agents[3].

The following diagram outlines the general workflow for the safe handling of 3-(3-Ethylphenoxy)propan-1-ol.

Caption: A workflow for the safe handling of 3-(3-Ethylphenoxy)propan-1-ol.

Spill and Disposal Procedures

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal[2]. Ensure adequate ventilation.

-

Waste Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Do not allow the product to enter drains.

Toxicological and Ecotoxicological Profile

The toxicological properties of 3-(3-Ethylphenoxy)propan-1-ol have not been fully investigated. However, based on its structural similarity to other propanol derivatives, it is prudent to assume that it may have similar toxicological effects. For instance, 3-phenyl-1-propanol is considered harmful to aquatic life. Therefore, release into the environment should be avoided.

Conclusion

While direct data on 3-(3-Ethylphenoxy)propan-1-ol is scarce, a comprehensive understanding of its likely properties and the necessary safety precautions can be achieved by examining its structural analogues, primarily 3-Phenoxy-1-propanol. Researchers, scientists, and drug development professionals should handle this compound with the care afforded to chemicals known to cause skin, eye, and respiratory irritation. Adherence to the detailed handling, storage, and disposal protocols outlined in this guide is paramount to ensuring a safe working environment. As more data becomes available for this specific compound, these guidelines should be reviewed and updated accordingly.

References

- Apollo Scientific. (2023, June 29). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.).

- Belsito, D., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. Food and Chemical Toxicology, 49 Suppl 1, S114-9.

-

Lab Alley. (n.d.). How to Store Propanol. Retrieved from [Link]

- Sigma-Aldrich. (2026, January 20).

- Actylis Lab Solutions. (2010, June 10).

- Fisher Scientific. (2025, December 19).

- Sigma-Aldrich. (2014, March 28).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140135, 3,3-Diethoxy-1-propanol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6428843, 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201040, 1-Propanol-3,3,3-d3. PubChem. Retrieved from [Link]

- Kim, H. Y., et al. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. Journal of toxicology, 2020, 8820923.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80319, 3-Phenoxy 1-propanol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29908, 3,3-Diphenylpropanol. PubChem. Retrieved from [Link]

Sources

- 1. 3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,3-Diethoxy-1-propanol | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 3,3-Diphenylpropanol | C15H16O | CID 29908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. actylislab.com [actylislab.com]

- 8. louisville.edu [louisville.edu]

- 9. laballey.com [laballey.com]

A Senior Application Scientist's Guide to 3-(3-Ethylphenoxy)propan-1-ol and 3-Phenoxypropanol: A Comparative Analysis for Research and Development

Executive Summary

In the landscape of chemical research and drug development, seemingly minor structural modifications to a molecule can precipitate profound shifts in its physicochemical properties, biological activity, and application potential. This technical guide provides an in-depth comparative analysis of 3-phenoxypropanol and its derivative, 3-(3-ethylphenoxy)propan-1-ol. While both molecules share the same aryloxypropanolamine backbone, the introduction of a single ethyl group at the meta-position of the phenyl ring instigates critical changes. This document elucidates these differences from a molecular, analytical, and applicative perspective. We will explore how the addition of this hydrophobic moiety is predicted to alter key parameters such as lipophilicity, boiling point, and solvent characteristics. Furthermore, this guide offers field-proven methodologies for the synthesis and analytical differentiation of these compounds, providing researchers and drug development professionals with the foundational knowledge required to strategically leverage these differences in their work. The core takeaway is that the ethyl substituent, while structurally simple, is a potent modulator of molecular behavior, with significant implications for structure-activity relationship (SAR) studies, formulation science, and the development of novel chemical entities.

Molecular Structure: The Foundational Difference

At their core, both molecules are ether alcohols, a class of compounds valued for their unique combination of hydrophilic (hydroxyl group) and hydrophobic (aromatic ring, ether linkage) characteristics. The fundamental distinction lies in the substitution on the phenyl ring.

-

3-Phenoxypropanol features an unsubstituted phenyl group attached to the propanol moiety via an ether linkage.

-

3-(3-Ethylphenoxy)propan-1-ol incorporates an ethyl (-CH₂CH₃) group at the third position (meta-position) of the phenyl ring.

This seemingly subtle addition is the primary driver of the differences in their properties and potential applications.

Caption: Chemical structures of 3-Phenoxypropanol and 3-(3-Ethylphenoxy)propan-1-ol.

Comparative Physicochemical Properties: A Data-Driven Overview

The ethyl group's impact is most quantitatively observed in the physicochemical properties of the two compounds. The addition of a C₂H₅ group increases the overall molecular weight and alters the intermolecular forces, which in turn affects properties like boiling point and solubility.

| Property | 3-Phenoxypropanol | 3-(3-Ethylphenoxy)propan-1-ol | Rationale for Difference |

| Molecular Formula | C₉H₁₂O₂[1][2][3] | C₁₁H₁₆O₂ | Addition of two carbon and four hydrogen atoms. |

| Molecular Weight | 152.19 g/mol [2][3] | 180.24 g/mol | Increased atomic composition from the ethyl group. |

| Boiling Point | ~220-250 °C[2][4] | Predicted: >250 °C | Increased molecular weight leads to stronger van der Waals forces, requiring more energy to enter the gas phase. |

| Density | ~1.04 - 1.06 g/cm³[2][4] | Predicted: ~1.02-1.04 g/cm³ | The addition of a less dense alkyl group may slightly decrease the overall density. |

| Water Solubility | Soluble / Miscible[1][2] | Predicted: Lower Solubility | The nonpolar ethyl group increases the molecule's overall hydrophobicity, reducing its affinity for polar solvents like water. |

| LogP (Octanol-Water Partition Coefficient) | ~1.6 (Predicted) | Predicted: >2.0 | A higher LogP value indicates greater lipophilicity, a direct consequence of the added alkyl chain. |

Note: Properties for 3-(3-Ethylphenoxy)propan-1-ol are predicted based on chemical principles due to the scarcity of published experimental data.

Synthesis Strategies: A Parallel Approach

The synthesis of these aryloxypropanols typically follows established nucleophilic substitution pathways. The choice of the starting phenolic compound is the critical differentiating step.

Causality of the Synthetic Pathway

The most common and industrially viable method is a variation of the Williamson ether synthesis. This involves the reaction of a phenoxide ion (a potent nucleophile) with a molecule containing a three-carbon chain and a leaving group, such as 3-chloro-1-propanol or an epoxide like propylene oxide.[1][5][6] The phenoxide is generated in situ by treating the corresponding phenol with a base (e.g., NaOH, KOH). The nucleophilic oxygen of the phenoxide then attacks the electrophilic carbon of the propylating agent, displacing the leaving group and forming the ether bond.

Caption: Parallel synthesis workflows for the target compounds.

Step-by-Step Laboratory Protocol (General)

This protocol outlines a self-validating system for synthesizing either compound by selecting the appropriate starting phenol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of the chosen phenol (phenol or 3-ethylphenol) in a suitable solvent like isopropanol.

-

Base Addition: Add 1.1 equivalents of a strong base (e.g., sodium hydroxide pellets) and stir until fully dissolved. The formation of the sodium phenoxide salt is an exothermic process.

-

Nucleophilic Substitution: Slowly add 1.2 equivalents of the alkylating agent (e.g., 3-chloro-1-propanol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (typically 80-90 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting phenol.

-

Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with a water-immiscible organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Implications for Drug Development and Research

The ethyl group is not merely an incidental addition; it is a strategic modification that can profoundly influence a molecule's biological interactions and suitability for various applications.

-

Structure-Activity Relationship (SAR): In drug discovery, the ethyl group can serve as a probe for exploring hydrophobic pockets within a biological target's binding site. If a receptor or enzyme has a nonpolar region, the ethyl group can establish favorable van der Waals interactions, potentially increasing binding affinity and, consequently, potency. Conversely, it could introduce steric hindrance, preventing optimal binding.

-

Pharmacokinetics (ADME):

-

Absorption: The increased lipophilicity of 3-(3-ethylphenoxy)propan-1-ol is predicted to enhance its ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. This could improve oral bioavailability or CNS penetration.

-

Metabolism: The ethyl group provides a new site for metabolic enzymes, particularly Cytochrome P450s, to act upon. This could lead to faster metabolic clearance via hydroxylation of the ethyl group, potentially shortening the compound's half-life.

-

-

Formulation Science: 3-Phenoxypropanol is used as a solvent and preservative in cosmetics and some pharmaceutical formulations.[2] The lower predicted water solubility and increased lipophilicity of the ethyl-substituted analogue would make it more suitable for oil-based or emulsion formulations and less suitable for purely aqueous systems. It could also function as a more effective coalescing agent for certain polymers.[7]

Experimental Protocol: Analytical Differentiation by HPLC

Distinguishing between these two closely related compounds in a mixture requires a robust analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal technique, as it separates compounds based on their hydrophobicity.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Compounds elute based on their relative affinity for the two phases. The more nonpolar (lipophilic) a compound is, the more strongly it will interact with the stationary phase, and the longer it will take to elute from the column. Therefore, we can confidently predict that 3-(3-ethylphenoxy)propan-1-ol will have a longer retention time than 3-phenoxypropanol . This predictable elution order forms the basis of this self-validating protocol.

Caption: Workflow for analytical differentiation using RP-HPLC.

Detailed Methodology

-

Standard & Sample Preparation:

-

Prepare 1 mg/mL stock solutions of pure 3-phenoxypropanol and 3-(3-ethylphenoxy)propan-1-ol standards in methanol.

-

Prepare a mixed standard by combining equal volumes of the two stock solutions.

-

Dissolve the unknown sample in methanol to an approximate concentration of 1 mg/mL. Filter all solutions through a 0.45 µm syringe filter before use.

-

-

HPLC Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Linear ramp from 30% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis at 270 nm (captures the phenyl ring absorbance).

-

Injection Volume: 10 µL.

-

-

Procedure & Data Analysis:

-

Inject the individual standards first to determine their unique retention times (tR).

-

Inject the mixed standard to confirm baseline separation.

-

Inject the unknown sample.

-

Identify the peaks in the unknown sample by comparing their retention times to those of the standards. The earlier peak will be 3-phenoxypropanol, and the later peak will be 3-(3-ethylphenoxy)propan-1-ol.

-

Conclusion

The distinction between 3-phenoxypropanol and 3-(3-ethylphenoxy)propan-1-ol is a compelling example of how a discrete structural modification—the addition of a meta-ethyl group—translates into a cascade of predictable physicochemical and analytical differences. For researchers, scientists, and drug development professionals, understanding these nuances is paramount. The ethyl group enhances lipophilicity, which has direct and significant consequences for a compound's pharmacokinetic profile, its utility in different formulations, and its potential for targeted biological interactions. The analytical methods detailed herein provide a robust framework for distinguishing and quantifying these compounds, ensuring purity and enabling precise characterization. Ultimately, by appreciating the profound impact of this simple alkyl substituent, researchers can make more informed decisions in the design, synthesis, and application of novel chemical entities.

References

- PHENOXYPROPANOL. (n.d.). Google Cloud.

- PHENOXYPROPANOL - Ataman Kimya. (n.d.). Ataman Kimya.

- 3-Phenoxy-1-propanol 6180-61-6 wiki - Guidechem. (n.d.). Guidechem.

- High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents. (2021). Google Patents.

- 3-Phenoxy-1-propanol - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Phenoxy Propanol: Properties, Applications, and Industry Insights. (n.d.).

-

3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

- PHENOXYPROPANOL (Propylene glycol phenyl ether). (n.d.).

- Phenoxy Propanol- Manufacturers & Suppliers - Tristar Intermediates. (n.d.). Tristar Intermediates.

Sources

- 1. guidechem.com [guidechem.com]

- 2. matangiindustries.com [matangiindustries.com]

- 3. 3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents [patents.google.com]

- 6. atamankimya.com [atamankimya.com]

- 7. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to 3-(3-Ethylphenoxy)propan-1-ol: A Potential Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for 3-(3-Ethylphenoxy)propan-1-ol

In the landscape of pharmaceutical development, the identification of novel molecular scaffolds and versatile intermediates is paramount. 3-(3-Ethylphenoxy)propan-1-ol, a molecule featuring a phenoxypropanol core, represents a compelling, albeit underexplored, platform for the synthesis of new chemical entities. The phenoxypropanol motif is a well-established pharmacophore present in numerous beta-blockers and other therapeutic agents. The addition of an ethyl group on the phenyl ring offers a subtle yet significant modification that can influence lipophilicity, metabolic stability, and target engagement.

This guide posits that while direct evidence of its use as a commercial pharmaceutical intermediate is scarce, the chemical logic and the precedence set by its structural analogs, such as 3-(3-phenoxyphenyl)propan-1-ol and 3-phenyl-1-propanol, strongly support its potential as a valuable building block in drug discovery programs targeting a range of therapeutic areas, including neurological and inflammatory disorders[1][2].

Synthetic Rationale and Protocol

The synthesis of 3-(3-Ethylphenoxy)propan-1-ol can be efficiently achieved through a Williamson ether synthesis, a robust and well-characterized reaction in organic chemistry. This method provides a high yield and a straightforward purification process.

Proposed Synthetic Pathway

The reaction proceeds by the deprotonation of 3-ethylphenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a 3-carbon electrophile bearing a leaving group.

Caption: Williamson ether synthesis of 3-(3-Ethylphenoxy)propan-1-ol.

Detailed Experimental Protocol

Objective: To synthesize 3-(3-Ethylphenoxy)propan-1-ol from 3-ethylphenol and 3-bromo-1-propanol.

Materials:

-

3-Ethylphenol (1.0 eq)

-

3-Bromo-1-propanol (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF.

-

Phenol Addition: 3-Ethylphenol is dissolved in the THF.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.

-

Nucleophilic Substitution: 3-Bromo-1-propanol is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 3-(3-Ethylphenoxy)propan-1-ol.

Physicochemical and Predicted Biological Properties

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₆O₂ | Defines the elemental composition. |

| Molecular Weight | 180.24 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates good membrane permeability. The ethyl group increases lipophilicity over the unsubstituted analog. |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | Important for target binding and solubility. |

| Hydrogen Bond Acceptors | 2 (the ether and hydroxyl oxygens) | Important for target binding and solubility. |

| Reactivity | The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be further derivatized. | Provides a handle for further chemical modification to create a library of related compounds. |

Potential as a Pharmaceutical Intermediate: A Structural Analysis

The value of 3-(3-Ethylphenoxy)propan-1-ol as a potential pharmaceutical intermediate stems from its combination of three key structural features: the aromatic ring , the ether linkage , and the primary alcohol .

Caption: Key structural features of 3-(3-Ethylphenoxy)propan-1-ol.

The primary alcohol is a particularly versatile functional group. It can be readily converted into a variety of other functionalities, making 3-(3-Ethylphenoxy)propan-1-ol a strategic starting point for creating a diverse library of compounds. For instance, amination of the propanol moiety is a common strategy in the synthesis of many neurologically active agents.

Prospective Therapeutic Applications and Mechanistic Rationale

Given that structurally related phenoxypropanol derivatives are used to synthesize compounds targeting neurological and inflammatory pathways, it is logical to hypothesize that 3-(3-Ethylphenoxy)propan-1-ol could serve as an intermediate for drugs in these areas[1].

Neurological Disorders

Many centrally acting drugs feature a phenoxypropylamine scaffold. The synthesis of such compounds from 3-(3-Ethylphenoxy)propan-1-ol would be a straightforward multi-step process.

Caption: A potential synthetic route to neurologically active agents.

These derivatives could potentially modulate neurotransmitter systems by acting on receptors or transporters. The ethyl group could enhance binding affinity or selectivity for specific targets within the central nervous system.

Inflammatory Conditions

Phenolic compounds are known to possess antioxidant and anti-inflammatory properties. Derivatives of 3-(3-Ethylphenoxy)propan-1-ol could be investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The ether linkage provides stability, while the overall structure could be optimized for potent and selective inhibition.

Conclusion

3-(3-Ethylphenoxy)propan-1-ol stands as a molecule of high potential in the realm of pharmaceutical intermediates. While it may not yet be a household name in specific, large-scale drug manufacturing processes, its structural analogy to established pharmacophores, its straightforward and scalable synthesis, and the versatility of its primary alcohol functionality make it a prime candidate for exploration in future drug discovery and development programs. Researchers and scientists are encouraged to consider this compound as a valuable building block for generating novel chemical entities with the potential to address unmet medical needs, particularly in the areas of neurology and inflammation.

References

-

MySkinRecipes. (n.d.). 3-(3-phenoxyphenyl)propan-1-ol. Retrieved from [Link]

-

ODOWELL. (n.d.). 3-Phenyl-1-Propanol manufacturers and suppliers in China. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). Phenoxy Propanol- Manufacturers & Suppliers. Retrieved from [Link]

Sources

The Evolving Landscape of Alkylphenoxy Propanol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Beta-Blockade

For decades, the alkylphenoxy propanol scaffold has been a cornerstone in cardiovascular medicine, most notably as the structural foundation for a multitude of β-adrenergic receptor antagonists (beta-blockers). The archetypal aryloxypropanolamine structure, characterized by an aromatic ring linked through an ether and a propanolamine side chain, has proven to be a remarkably versatile pharmacophore.[1] However, recent advancements in medicinal chemistry have unveiled a broader therapeutic potential for these derivatives, extending far beyond their traditional role in managing hypertension and cardiac arrhythmias. This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological activities, and structure-activity relationships (SAR) of alkylphenoxy propanol derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the established applications in cardiovascular medicine and illuminate the emerging frontiers in antimicrobial and anticancer research, providing both foundational knowledge and field-proven insights.

I. Core Synthesis Strategies: Building the Alkylphenoxy Propanol Scaffold

The synthesis of alkylphenoxy propanol derivatives, particularly the aryloxypropanolamines, is a well-established yet adaptable process. The most prevalent and efficient method involves a two-step sequence commencing with the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.[2][3] This modular approach allows for extensive structural diversification, enabling the systematic exploration of the chemical space to optimize pharmacological activity.

General Synthetic Workflow

The fundamental synthetic route can be dissected into two key transformations:

-

Formation of the Glycidyl Ether Intermediate: A substituted phenol is treated with epichlorohydrin in the presence of a base, such as potassium carbonate or sodium hydroxide.[4][5] This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing the chloride from epichlorohydrin to form the corresponding glycidyl ether.

-

Epoxide Ring-Opening: The glycidyl ether intermediate is subsequently reacted with a primary or secondary amine to yield the desired alkylphenoxy propanol derivative.[6] The amine attacks the terminal carbon of the epoxide, leading to the formation of a secondary alcohol and the introduction of the amino side chain.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. lines ic50 values: Topics by Science.gov [science.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(3-Ethylphenoxy)propan-1-ol

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 3-(3-Ethylphenoxy)propan-1-ol from 3-ethylphenol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety information, and characterization guidelines. The causality behind experimental choices is explained to empower the user with a deeper understanding of the reaction dynamics, ensuring reproducibility and success.

Scientific Foundation: The Williamson Ether Synthesis

The synthesis of 3-(3-Ethylphenoxy)propan-1-ol is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The fundamental principle involves the deprotonation of an alcohol—in this case, the weakly acidic phenol—to form a potent nucleophile, which subsequently attacks an electrophilic alkyl halide.

Reaction Scheme:

Mechanistic Pillars:

-

Deprotonation: 3-Ethylphenol, while acidic, requires a sufficiently strong base to generate the corresponding 3-ethylphenoxide ion. The choice of base is critical; sodium hydroxide (NaOH) is effective and economical. The phenoxide is a significantly stronger nucleophile than the parent phenol due to the negatively charged oxygen atom, which possesses a high-density electron pair ready for donation.

-

Nucleophilic Attack (SN2): The generated 3-ethylphenoxide attacks the carbon atom bearing the halogen (in our case, chlorine) in 3-chloro-1-propanol. This is a concerted, single-step process where the C-O bond forms simultaneously as the C-Cl bond breaks.[2][4] For this SN2 reaction to be efficient, the electrophilic carbon should be sterically unhindered, making primary alkyl halides like 3-chloro-1-propanol ideal substrates.[3]

Logical Workflow of the Synthesis

The following diagram outlines the logical progression of the experimental procedure, from initial setup to the final, purified product.

Caption: A top-down flowchart illustrating the key stages of the synthesis protocol.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, coupled with careful observation, will lead to a successful synthesis.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 3-Ethylphenol | 620-17-7 | 122.17 | 10.0 g | 1.0 | Purity ≥98%. A clear brown liquid.[5] |

| 3-Chloro-1-propanol | 627-30-5 | 94.54 | 8.5 g | 1.1 | Purity ≥98%. A colorless liquid.[6] |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.6 g | 1.1 | Pellets or beads. |

| Ethanol (200 Proof) | 64-17-5 | 46.07 | 150 mL | - | Anhydrous, as solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | For extraction. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~300 mL | - | For work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~20 g | - | For drying. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | - | For column chromatography (230-400 mesh). |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions: A Non-Negotiable Prerequisite

-

3-Ethylphenol: Harmful if swallowed or in contact with skin.[7] Causes skin irritation and serious eye damage.[8][9]

-

3-Chloro-1-propanol: Toxic if ingested or inhaled.[10] Causes skin, eye, and respiratory irritation.[6][11]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

General Handling: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles, must be worn at all times.

Step-by-Step Synthesis Procedure

Step 1: Formation of the Sodium 3-Ethylphenoxide

-

Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry.

-

In the flask, dissolve 10.0 g (81.8 mmol) of 3-ethylphenol and 3.6 g (90.0 mmol, 1.1 eq) of sodium hydroxide in 150 mL of anhydrous ethanol.

-

Heat the mixture to a gentle reflux (approx. 78-80°C) with stirring. Continue heating for 1 hour to ensure the complete formation of the sodium 3-ethylphenoxide salt. The solution may become slightly cloudy.

Step 2: Alkylation (SN2 Reaction)

-

While maintaining reflux, add 8.5 g (90.0 mmol, 1.1 eq) of 3-chloro-1-propanol dropwise to the reaction mixture over 20-30 minutes using a dropping funnel.

-

Causality Note: A slight excess of the alkylating agent is used to drive the reaction to completion and consume all of the valuable phenoxide. Dropwise addition helps to control any potential exotherm.

-

-

After the addition is complete, continue to reflux the mixture for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-ethylphenol spot indicates reaction completion.

Step 3: Work-up and Product Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Remove the bulk of the ethanol solvent using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water. The product will likely be an oil.

-

Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer three times with 100 mL portions of ethyl acetate (3 x 100 mL).

-

Causality Note: Ethyl acetate is used as it is immiscible with water and has a high affinity for the organic product. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Combine the organic extracts and wash sequentially with 50 mL of 1 M NaOH solution (to remove any unreacted 3-ethylphenol), followed by 50 mL of water, and finally 50 mL of brine.

-

Causality Note: The basic wash deprotonates residual phenol, making it water-soluble and easily removed. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

-

-

Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale yellow or brown oil.

Step 4: Purification

-

The crude product should be purified by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude oil onto the column (pre-adsorbing on a small amount of silica is recommended).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor by TLC.

-

Combine the pure fractions containing the product and remove the solvent via rotary evaporation to yield 3-(3-Ethylphenoxy)propan-1-ol as a pure, colorless to pale yellow oil. A typical yield is in the range of 75-85%.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR (Proton NMR): Expect characteristic signals for the aromatic protons (around 6.7-7.2 ppm), the methylene protons of the ethyl group (quartet ~2.6 ppm) and the methyl protons (triplet ~1.2 ppm). The propanol chain will show three distinct methylene signals: Ar-O-CH₂ - (~4.0 ppm), -CH₂-CH₂ -CH₂-OH (~2.0 ppm), and -CH₂-CH₂ -OH (~3.8 ppm). A broad singlet for the hydroxyl proton will also be present.

-

IR (Infrared) Spectroscopy: Look for the disappearance of the broad phenolic O-H stretch (around 3200-3600 cm⁻¹) from the starting material. Key signals for the product will include a C-O-C ether stretch (~1240 cm⁻¹), an aliphatic C-H stretch (~2850-3000 cm⁻¹), and a broad O-H stretch from the primary alcohol (~3300-3400 cm⁻¹).

References

- Vertex AI Search. (2026).

-

Wikipedia. (2026). 3-Ethylphenol. [Link]

-

BYJU'S. (2026). Williamson Ether Synthesis reaction. [Link]

-

Physics Wallah. (2026). Reaction Mechanism of Williamson's synthesis. [Link]

-

Master Organic Chemistry. (2024). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (2026). Williamson ether synthesis. [Link]

-

PubChem - NIH. (2026). 3-Chloro-1-propanol | C3H7ClO | CID 12313. [Link]

-

PubChem - NIH. (2026). 3-Ethylphenol | C8H10O | CID 12101. [Link]

-

The Good Scents Company. (2026). 3-ethyl phenol, 620-17-7. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 5. nbinno.com [nbinno.com]

- 6. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Ethylphenol | C8H10O | CID 12101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 3-ethyl phenol, 620-17-7 [thegoodscentscompany.com]

- 10. 3-CHLOROPROPANOL-1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

Using 3-(3-Ethylphenoxy)propan-1-OL as a pharmaceutical linker

Part 1: Executive Summary & Rationale

3-(3-Ethylphenoxy)propan-1-ol represents a specialized class of aryloxyalkyl linker intermediates used in the design of heterobifunctional molecules (e.g., PROTACs, molecular glues, and fragment-based drug conjugates).[1] Unlike simple polyethylene glycol (PEG) or linear alkyl linkers, the incorporation of an ethyl-substituted phenoxy moiety provides distinct advantages in "Linkerology" :

-

Lipophilic Tuning (LogP Modulation): The 3-ethylphenyl group introduces a defined hydrophobic volume, useful for masking polar surface area or engaging specific hydrophobic pockets on the target protein surface (co-operativity).[1]

-

Conformational Restriction: The aromatic ring reduces the entropic penalty of binding compared to flexible PEG chains, potentially improving the thermodynamics of ternary complex formation.[1]

-

Metabolic Stability: The aryl-ether bond is generally more stable against oxidative metabolism than benzylic ethers or simple alkyl chains.[1]

This guide provides a validated protocol for the synthesis, quality control, and functional activation of this linker for downstream conjugation.

Part 2: Chemical Profile & Safety

| Property | Data | Notes |

| IUPAC Name | 3-(3-Ethylphenoxy)propan-1-ol | |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.24 g/mol | |

| Predicted LogP | ~2.8 - 3.1 | Moderately lipophilic; good membrane permeability.[1] |

| Reactive Handle | Primary Alcohol (-OH) | Amenable to oxidation, halogenation, or sulfonylation.[1] |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from moisture.[1] |

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity 3-(3-Ethylphenoxy)propan-1-ol from 3-ethylphenol and 3-bromo-1-propanol via Williamson Ether Synthesis.

Reagents:

-

3-Ethylphenol (1.0 equiv)[1]

-

3-Bromo-1-propanol (1.2 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Potassium Iodide (KI) (0.1 equiv, catalyst)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Nitrogen (N₂) for 15 minutes.

-

-

Reaction Setup:

-

Charge the flask with 3-Ethylphenol (e.g., 10 mmol, 1.22 g) dissolved in anhydrous MeCN (50 mL).[1]

-

Add K₂CO₃ (20 mmol, 2.76 g) in one portion. The suspension may turn slightly yellow.[1]

-

Add KI (1 mmol, 166 mg) to catalyze the Finkelstein reaction in situ (converting bromide to more reactive iodide).[1]

-

Dropwise add 3-Bromo-1-propanol (12 mmol, 1.67 g) via syringe over 10 minutes.[1]

-

-

Execution:

-

Heat the reaction mixture to reflux (80-82°C) for 12–16 hours.

-

Validation Check (TLC): Monitor using Hexane:EtOAc (7:3). The starting phenol (higher R_f, UV active) should disappear.[1] The product will appear as a UV-active spot with lower R_f than the phenol but higher than the bromo-alcohol.[1] Stain with PMA (Phosphomolybdic Acid) to visualize the alcohol.

-

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts (KBr, K₂CO₃) through a Celite pad.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL) and wash with:

-

1M NaOH (2 x 20 mL) – Critical Step: Removes unreacted phenol.

-

Water (1 x 20 mL)

-

Brine (1 x 20 mL)

-

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Yield Expectation: 85–95% as a colorless to pale yellow oil.

-

Part 4: Functional Activation for Conjugation

The primary alcohol is a "latent" handle.[1] Depending on your target ligand's functional group, convert the linker using one of these routes:

Route A: Activation for Nucleophilic Attack (To React with Amines/Phenols)

-

Target: 3-(3-Ethylphenoxy)propyl-1-tosylate or Bromide.[1]

-

Protocol: React the alcohol with p-Toluenesulfonyl chloride (TsCl) and TEA in DCM at 0°C.

-

Use Case: Attaching to a secondary amine on a warhead (e.g., Piperazine group of a kinase inhibitor).[1]

Route B: Oxidation to Aldehyde (For Reductive Amination)

-

Target: 3-(3-Ethylphenoxy)propanal.[1]

-

Protocol: Dess-Martin Periodinane (DMP) oxidation in DCM (1.1 equiv, RT, 2h).

-

Use Case: Creating a secondary amine linkage via reductive amination with a ligand amine (using NaBH(OAc)₃).

Route C: Oxidation to Carboxylic Acid (For Amide Coupling)

-

Target: 3-(3-Ethylphenoxy)propanoic acid.[1]

-

Protocol: Jones Oxidation or TEMPO/BAIB oxidation.

-

Use Case: Standard amide coupling (EDC/HOAt) to an amine-bearing ligand.[1]

Part 5: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and utilizing this linker in a PROTAC context.

Figure 1: Synthetic workflow from raw materials to activated linker strategies.

Part 6: Application Note – "Linkerology" in Drug Design

When designing bifunctional molecules, the choice of 3-(3-Ethylphenoxy)propan-1-ol is driven by specific physicochemical requirements.

The "Goldilocks" Hydrophobicity

-

Problem: Many PROTACs fail due to poor cell permeability caused by large, polar PEG linkers (high TPSA).

-

Solution: Replacing a PEG unit with this phenoxy-alkyl motif increases LogP without significantly increasing molecular weight.[1] The ethyl group adds steric bulk that can prevent the linker from collapsing into the protein surface or, conversely, fill a shallow hydrophobic groove on the E3 ligase (e.g., Cereblon or VHL).[1]

Structural Activity Relationship (SAR) Scanning

Researchers should synthesize a library to scan the optimal linker length and composition. This molecule serves as the "Short/Rigid/Lipophilic" probe in a standard screening set:

-

Probe A: PEG-based (Flexible, Polar)[1]

-

Probe B: Pure Alkyl (Flexible, Lipophilic)[1]

-

Probe C (This Compound): Aryloxyalkyl (Semi-rigid, Lipophilic, Pi-Stacking capable)[1]

Experimental Tip: When using this linker, measure the ΔTm (Thermal Shift) of the Ternary Complex. The phenoxy group often engages in "non-native" interactions with the protein surface, which can cooperatively stabilize the complex (Positive Cooperativity,

Part 7: References

-

Troup, R. I., et al. (2020).[1][2] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

-

Sun, X., et al. (2019).[2] "PROTACs: great opportunities for academia and industry."[2] Signal Transduction and Targeted Therapy.

-

Bembenek, S. D., et al. (2021). "The Role of Linkers in PROTAC Drug Discovery." Drug Discovery Today. (General reference for Linkerology concepts).

-

Standard Protocol: "Williamson Ether Synthesis." Organic Chemistry Portal.

Sources

Application Note: Scalable Synthesis of 3-(3-Ethylphenoxy)propan-1-ol via Chemoselective Williamson Etherification

Abstract

This application note details the optimized reaction conditions for synthesizing 3-(3-ethylphenoxy)propan-1-ol , a critical linker intermediate used in medicinal chemistry and polymer science.[1] Unlike generic ether synthesis guides, this protocol focuses on achieving high chemoselectivity between the phenolic hydroxyl and the aliphatic alcohol of the alkylating agent. By leveraging the pKa differential between 3-ethylphenol (pKa ~10) and 3-bromo-1-propanol (pKa ~16), we utilize a mild base (K₂CO₃) mediated Sₙ2 pathway to minimize side reactions.[1] The guide includes a self-validating workup procedure designed to quantitatively remove unreacted phenol without chromatography.

Introduction & Retrosynthetic Logic

The target molecule, 3-(3-ethylphenoxy)propan-1-ol , contains a phenoxy ether linkage connected to a primary aliphatic alcohol.[1] This structure is typically employed as a "linker" moiety, allowing the attachment of the 3-ethylphenyl pharmacophore to other scaffolds via the terminal alcohol.

Retrosynthetic Analysis: The most reliable disconnection is at the phenolic oxygen-carbon bond.

-

Electrophile: 3-Bromo-1-propanol (preferred over chloro- analogs for faster kinetics without needing harsh iodide catalysis).[1]

Critical Design Challenge: The electrophile (3-bromo-1-propanol) contains a free hydroxyl group.[1] Using a strong base (e.g., NaH, NaNH₂) would deprotonate both the phenol and the aliphatic alcohol, leading to polymerization or self-etherification of the alkyl halide. This protocol uses Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile , ensuring only the phenol is deprotonated.

Reaction Mechanics & Optimization

To ensure reproducibility, researchers must understand the causality behind the reagent choices.

Chemoselectivity via pKa Tuning

The success of this reaction relies on the acidity difference between the two hydroxyl groups present in the mixture.

| Component | Functional Group | Approx. pKa | Behavior with K₂CO₃ |

| 3-Ethylphenol | Phenolic -OH | ~10.0 | Full Deprotonation (Forms Phenoxide) |

| 3-Bromo-1-propanol | Primary Aliphatic -OH | ~16.0 | No Reaction (Remains Protonated) |

By using K₂CO₃ (conjugate acid HCO₃⁻, pKa ~10.3), we buffer the system to deprotonate the phenol exclusively. This generates the nucleophilic phenoxide ion while leaving the aliphatic alcohol neutral, preventing it from acting as a competing nucleophile.

Solvent Selection[6][8]

-

Acetone (Reflux, 56°C): Recommended for gram-scale batches. It is easy to remove and dissolves the organic reactants well.

-

Acetonitrile (Reflux, 82°C): Recommended for difficult substrates or larger scales where faster kinetics are required.

-

DMF (90°C): Avoid unless necessary. While it accelerates Sₙ2 reactions, removal of DMF requires aqueous washes that can complicate the isolation of the water-soluble product.

Catalysis

Potassium Iodide (KI): Added in catalytic amounts (0.1 eq). This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, significantly increasing the reaction rate.

Visualizing the Pathway

The following diagram illustrates the specific activation pathway and the Sₙ2 attack mechanism.

Caption: Mechanistic pathway showing selective deprotonation and KI-catalyzed SN2 substitution.

Experimental Protocol

Scale: 10.0 mmol (Adaptable) Safety Note: 3-Bromo-1-propanol is an alkylating agent.[1] Wear proper PPE and work in a fume hood.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| 3-Ethylphenol | 122.17 | 1.0 | 1.22 g |

| 3-Bromo-1-propanol | 138.99 | 1.2 | 1.67 g (approx 1.09 mL) |

| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |

| Potassium Iodide | 166.00 | 0.1 | 0.16 g |

| Acetone (Anhydrous) | - | Solvent | 20 mL |

Step-by-Step Procedure

-

Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Charging: Add 3-Ethylphenol (1.0 eq) and anhydrous Acetone (20 mL). Stir until dissolved.

-

Base Addition: Add Potassium Carbonate (2.0 eq) and Potassium Iodide (0.1 eq) to the stirring solution. The mixture will become a suspension.

-

Electrophile Addition: Add 3-Bromo-1-propanol (1.2 eq) dropwise via syringe.

-

Note: A slight excess of the alkyl halide ensures the phenol is consumed, which simplifies purification (see Section 6).

-

-

Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (bath temp ~60°C) for 12–16 hours .

-

Monitoring: Check by TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot (higher Rf) should disappear.

-

-

Filtration: Cool to room temperature. Filter the mixture through a sintered glass funnel or a celite pad to remove inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with cold acetone (2 x 10 mL).

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

Workup & Purification (The "Self-Validating" System)

This workup is designed to chemically remove impurities, minimizing the need for column chromatography.

The Logic

-

Excess Alkyl Halide: Remains in the organic layer (neutral).

-

Unreacted Phenol: Must be removed. By washing with dilute NaOH, any remaining phenol is converted to water-soluble sodium phenoxide and removed in the aqueous layer.

-

Product: Is a neutral ether/alcohol, remaining in the organic layer.

Procedure

-

Redissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (30 mL).

-

Alkaline Wash (Critical): Wash the organic layer with 1M NaOH (2 x 15 mL).

-

Validation: This step removes unreacted starting phenol.

-

-

Neutralization: Wash with Brine (saturated NaCl, 1 x 20 mL) to remove excess base and dry the organic layer.

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

-

Isolation: Filter and concentrate under vacuum.

-

Final Polish: If high purity (>98%) is required for biological assays, purify via flash column chromatography (Silica gel, Gradient: 10%

30% EtOAc in Hexanes).

Workflow Diagram

Caption: Purification workflow emphasizing the alkaline wash to remove phenolic impurities.

Characterization & Troubleshooting

Expected Analytical Data

-

Physical State: Clear to pale yellow viscous oil.

-

¹H NMR (CDCl₃, 400 MHz):

-

MS (ESI): m/z = 180.1 [M]+ or 203.1 [M+Na]+.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Incomplete deprotonation or stirring.[1] | Ensure K₂CO₃ is finely powdered.[1] Switch solvent to Acetonitrile and reflux (82°C). |

| Product contains Phenol | Inadequate NaOH wash.[1] | Repeat the 1M NaOH wash during workup.[1] Verify pH of aqueous layer is >12. |

| O-alkylation vs C-alkylation | Temperature too high.[1] | Ensure reflux is gentle.[1][8] Do not use stronger bases like NaH unless strictly necessary. |

| Product is dark/colored | Oxidation of phenol.[1] | Perform reaction under Nitrogen/Argon atmosphere. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether Synthesis conditions).

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for SN2 and pKa selectivity).

-

PubChem Compound Summary. "3-Ethylphenol" (CID 11858).[1] National Center for Biotechnology Information. [Link]

Sources

- 1. Showing Compound 3-Phenyl-1-propanol (FDB012188) - FooDB [foodb.ca]

- 2. Phenol, 3-ethyl- [webbook.nist.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. byjus.com [byjus.com]

- 7. orgchemres.org [orgchemres.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

Conversion of 3-(3-Ethylphenoxy)propan-1-OL to amines or halides

Application Note: Strategic Functionalization of 3-(3-Ethylphenoxy)propan-1-ol

Executive Summary

3-(3-Ethylphenoxy)propan-1-ol is a versatile "linker" scaffold, frequently employed in the synthesis of GPCR ligands and PROTACs where a defined distance between an aromatic anchor and a polar headgroup is required. The conversion of its primary alcohol to a halide (chloride/bromide/iodide) or an amine is a critical gateway step for further functionalization.

This guide provides three validated protocols for these transformations. Unlike generic textbook methods, these protocols are optimized for the specific stability profile of the aryl-alkyl ether linkage , ensuring the preservation of the phenoxy moiety while achieving high conversion rates.

Strategic Analysis of the Substrate

Before initiating synthesis, the researcher must understand the specific reactivity profile of 3-(3-Ethylphenoxy)propan-1-ol.

-

The Ether Linkage (C-O-C): The aryl-alkyl ether bond is stable to basic conditions and mild acids but susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh acidic reflux (conc. HI). Therefore, neutral or basic conditions are preferred .

-

The Aromatic Ring: The 3-ethyl substituent activates the ring slightly (inductive donation). While stable to standard nucleophilic substitutions on the alkyl chain, electrophilic halogenating agents (like elemental Br₂) could potentially brominate the ring. Reagents must be selected to target the aliphatic alcohol selectively.

-

The Primary Alcohol: Sterically unhindered, allowing for rapid

reactions.

Reaction Pathway Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate synthetic route based on the desired end-product and scale.

Figure 1: Strategic decision tree for functional group interconversion. Select Method A or C for discovery chemistry (speed); Select Method B or D for process chemistry (scalability).

Module A: Conversion to Alkyl Halides (Bromides/Iodides)[1]

Recommendation: Use the Appel Reaction for laboratory-scale synthesis (<10g). It operates at neutral pH, avoiding ether cleavage.

Protocol 1: Appel Bromination

Objective: Convert alcohol to alkyl bromide.[1]

Mechanism: Activation of oxygen by triphenylphosphine (PPh₃) followed by

Materials:

-

Substrate: 3-(3-Ethylphenoxy)propan-1-ol (1.0 equiv)

-

Reagent: Carbon Tetrabromide (CBr₄) (1.25 equiv)

-

Reagent: Triphenylphosphine (PPh₃) (1.5 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask under nitrogen. Dissolve the substrate and CBr₄ in DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Crucial: This controls the exotherm.

-

Addition: Add PPh₃ portion-wise over 15 minutes. The solution will turn slightly yellow.

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 4:1).

-

Starting Material Rf: ~0.3 (Alcohol)

-

Product Rf: ~0.8 (Bromide - significantly less polar)

-

-

Workup: Concentrate the reaction mixture to ~20% volume. Add cold Diethyl Ether or Hexanes to precipitate Triphenylphosphine Oxide (TPPO). Filter off the white solid.

-

Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Critical Quality Attributes (CQA):

-

¹H NMR Diagnostic: The triplet for

at -

Impurity: Residual

(bromoform) may be present; remove via high-vacuum drying.

Module B: Conversion to Amines

Recommendation: For high purity and safety, use the Mesylation-Azide-Staudinger sequence. While Mitsunobu is faster, the removal of hydrazine byproducts can be difficult with this specific lipophilic ether chain.

Protocol 2: The "Azide" Route (Scale-Up Preferred)

Objective: Convert alcohol to primary amine via azide intermediate.

Step 1: Mesylation (Activation)

-

Dissolve substrate (1.0 equiv) in DCM with Triethylamine (1.5 equiv).

-

Cool to 0°C. Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise.

-

Stir 1 hour. Wash with

, dry, and concentrate. Quantitative yield expected.

Step 2: Azidation (Displacement)

-

Dissolve the crude mesylate in DMF (0.5 M).

-

Add Sodium Azide (

) (1.5 equiv). Safety: Use a blast shield. -

Heat to 60°C for 4–6 hours.

-

Self-Validation: IR Spectroscopy is essential here. Look for the strong, sharp Azide peak at ~2100 cm⁻¹ .

Step 3: Staudinger Reduction (Amine Formation)

-

Dilute the azide solution (or isolated oil) in THF/Water (10:1).

-

Add PPh₃ (1.5 equiv). Nitrogen gas will evolve (

). -

Stir at RT for 12 hours.

-

Workup: Acidify with 1M HCl (amine goes to aqueous layer). Wash organic layer (removes TPPO). Basify aqueous layer with NaOH (pH > 12). Extract amine into DCM.[1]

Data Summary Table

| Parameter | Appel Reaction (Halide) | Azide Route (Amine) | Mitsunobu (Amine) |

| Reagents | |||

| Atom Economy | Low (produces TPPO) | Moderate | Low |

| Purification | Filtration + Column | Acid/Base Extraction | Difficult Column |

| Scalability | < 10g | > 100g | < 5g |

| Key Intermediate | Oxyphosphonium | Mesylate / Azide | Hydrazide |

Troubleshooting & Safety

Common Failure Modes

-

Ether Cleavage: Using

reflux instead of Appel conditions can cleave the phenoxy ether, resulting in 3-ethylphenol and 1,3-dibromopropane. Stick to neutral PPh3 methods. -

Elimination: If heating the mesylate with a strong base (e.g., NaH) instead of a nucleophile, you may form the alkene (allyl ether). Ensure the nucleophile (

) is present before heating.

Workflow Visualization: Purification Logic

Figure 2: Acid-Base extraction workflow for isolating the amine product free from phosphine oxide byproducts.

References

-

Mitsunobu Reaction Mechanism & Protocols

-

Appel Reaction for Alkyl Halides

-

Use of Mesylates in Amine Synthesis

- General Reactivity of Phenoxypropanol Derivatives

Sources

- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: 3-(3-Ethylphenoxy)propan-1-ol in Polymer & Coating Synthesis

This guide details the synthesis, characterization, and application of 3-(3-Ethylphenoxy)propan-1-ol , a specialized aromatic ether-alcohol intermediate.

While standard phenoxyalkanols (like 2-phenoxyethanol) are commodity solvents, this specific 3-ethyl substituted isomer offers distinct advantages in hydrophobicity , refractive index tuning , and polymer flexibility . It serves as a critical building block for high-performance polyurethanes and UV-curable optical coatings.

Executive Summary & Chemical Profile

3-(3-Ethylphenoxy)propan-1-ol is a primary alcohol linked to an ethyl-substituted aromatic ring via a propyl ether spacer. Unlike secondary alcohols (e.g., 1-phenoxy-2-propanol), the primary hydroxyl group here offers superior reactivity with isocyanates and carboxylic acids, making it an ideal chain extender or end-capper.

Chemical Structure & Key Properties[1][2][3][4]

| Property | Value / Description | Significance |

| IUPAC Name | 3-(3-Ethylphenoxy)propan-1-ol | Unambiguous identification. |

| Molecular Weight | ~180.24 g/mol | Moderate MW balances volatility and viscosity. |

| Appearance | Clear, viscous liquid | Easy handling in liquid coating formulations. |

| Boiling Point | ~260–270°C (Predicted) | Low volatility; excellent for high-bake enamels. |

| Hydrophobicity | High (LogP > 2.5) | The ethyl group significantly reduces water sensitivity compared to phenoxyethanol. |

| Refractive Index | > 1.52 | Aromatic content boosts RI for optical applications. |

Synthesis Protocol: The "Make" Phase

Note: This compound is often synthesized in-house for R&D due to limited commercial bulk availability. The following protocol utilizes a Williamson Ether Synthesis.

Reagents Required

-

Precursor A: 3-Ethylphenol (CAS: 620-17-7) – The nucleophile.

-

Precursor B: 3-Chloro-1-propanol (CAS: 627-30-5) – The electrophile.

-

Base: Potassium Carbonate (K₂CO₃) – Anhydrous.

-

Solvent: Acetone or DMF (Dimethylformamide).

-

Catalyst: Potassium Iodide (KI) – Finkelstein catalyst to accelerate reaction.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.

-

Solvation: Dissolve 1.0 eq of 3-Ethylphenol in Acetone (0.5 M concentration).

-

Deprotonation: Add 1.2 eq of K₂CO₃ and stir at room temperature for 30 minutes. The solution will darken slightly as the phenoxide anion forms.

-

Addition: Add 1.1 eq of 3-Chloro-1-propanol and 0.1 eq of KI .

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–16 hours .

-

Process Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.

-

-

Workup:

-

Cool to room temperature and filter off the inorganic salts (KCl/K₂CO₃).

-

Remove solvent under reduced pressure (Rotavap).

-

Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Distill under high vacuum (< 1 mmHg) to collect the pure product.

Reaction Mechanism Diagram

Caption: Williamson ether synthesis pathway. The phenoxide anion attacks the alkyl chloride to form the stable ether linkage.

Application 1: Polyurethane (PU) Modification[1]

Role: Chain Extender / Mono-functional End-Capper. Benefit: The ethyl group disrupts crystallinity, creating "softer" soft segments, while the aromatic ring maintains thermal stability.

Why Use This Over Standard Glycols?

Standard glycols (like 1,4-butanediol) create hard, crystalline segments. 3-(3-Ethylphenoxy)propan-1-ol introduces a pendant aromatic group . This steric bulk prevents tight chain packing, resulting in:

-

Lower Modulus: Increased flexibility without sacrificing tensile strength.

-

Hydrophobicity: The ethyl-phenyl group repels water, improving hydrolytic stability of the coating.

Protocol: Pre-Polymer Method

-

NCO-Prepolymer Synthesis: React a diisocyanate (e.g., MDI or IPDI) with a polyol (e.g., PTMEG) at 80°C to achieve a target %NCO (typically 5–8%).

-

Chain Extension/Termination:

-

Cool prepolymer to 60°C.

-

Add 3-(3-Ethylphenoxy)propan-1-ol (calculated based on remaining NCO content).

-

Stoichiometry: If used as a side-chain modifier (requires a diol version) or end-capper (monol). Note: As a mono-alcohol, this compound acts as a chain terminator, controlling molecular weight.

-

-

Curing: Cast the film and cure at 120°C for 4 hours.

Application 2: UV-Curable Optical Coatings[1]

Role: Precursor for High-Refractive Index Acrylates. Target: Optical fibers, lens coatings, and display films.